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molecular formula C10H11NO4 B8604558 1-(4-Methyl-3-nitrophenoxy)propan-2-one CAS No. 61130-30-1

1-(4-Methyl-3-nitrophenoxy)propan-2-one

Cat. No. B8604558
M. Wt: 209.20 g/mol
InChI Key: ZJUXAWNRMNABQZ-UHFFFAOYSA-N
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Patent
US04558043

Procedure details

40.7 g (0.44 mole) of chloroacetone are added dropwise at room temperature, with stirring, over a period of 30 minutes to a suspension of 61.25 g (0.4 mole) of 4-methyl-3-nitrophenol, 60.8 g (0.44 mole) of ground potassium carbonate, 39.9 g (0.267 mole) of sodium iodide and 900 ml of dimethylformamide. After a further 3 hours at room temperature, the whole is filtered with suction and the residue is washed with dimethylformamide. The organic solution is concentrated by evaporation in vacuo and the resulting crude product is partitioned between methylene chloride and water. The residue remaining after drying and removal of the methylene chloride is chromatographed over silica gel with petroleum ether/methylene chloride. Subsequent recrystalliation from methylene chloride/petroleum ether yields 1-(4-methyl-3-nitrophenoxy)-2-propanone having a melting point of 84°-86°.
Quantity
40.7 g
Type
reactant
Reaction Step One
Quantity
61.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
39.9 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:5])[CH3:4].[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][C:8]=1[N+:14]([O-:16])=[O:15].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CN(C)C=O>[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:2][C:3](=[O:5])[CH3:4])=[CH:9][C:8]=1[N+:14]([O-:16])=[O:15] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
40.7 g
Type
reactant
Smiles
ClCC(C)=O
Step Two
Name
Quantity
61.25 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
39.9 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
900 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the whole is filtered with suction
WASH
Type
WASH
Details
the residue is washed with dimethylformamide
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution is concentrated by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting crude product is partitioned between methylene chloride and water
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
removal of the methylene chloride
CUSTOM
Type
CUSTOM
Details
is chromatographed over silica gel with petroleum ether/methylene chloride

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C=C(OCC(C)=O)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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